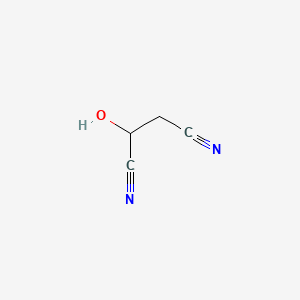

Malonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4341-85-9 |

|---|---|

Molecular Formula |

C4H4N2O |

Molecular Weight |

96.09 g/mol |

IUPAC Name |

2-hydroxybutanedinitrile |

InChI |

InChI=1S/C4H4N2O/c5-2-1-4(7)3-6/h4,7H,1H2 |

InChI Key |

JXPDNDHCMMOJPC-UHFFFAOYSA-N |

SMILES |

C(C#N)C(C#N)O |

Canonical SMILES |

C(C#N)C(C#N)O |

Synonyms |

utanedinitrile, 2-hydroxy- dicyanmethane dicyanomethane malonitrile malonodinitrile malononitrile |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile (CH₂(CN)₂), also known as propanedinitrile, is a versatile and highly reactive organic compound.[1][2][3] Its unique chemical structure, featuring an active methylene group flanked by two electron-withdrawing nitrile groups, makes it a valuable building block in a myriad of chemical syntheses.[4] This guide provides a comprehensive overview of the physical and chemical properties of malononitrile, complete with experimental protocols and visual diagrams to support researchers in its application. Malononitrile is a key precursor in the synthesis of various pharmaceuticals, including the anti-cancer drug methotrexate, adenine, and triamterene, as well as thiamine (vitamin B1).[4][5] It also finds applications in the production of dyes, acrylic fibers, and as a leaching agent for gold.[4][5]

Physical Properties of Malononitrile

Malononitrile is a colorless to white crystalline solid at room temperature.[1][2] It is denser than water and soluble in water and various organic solvents.[1][6] The key physical properties of malononitrile are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂N₂ | [1] |

| Molecular Weight | 66.06 g/mol | [1] |

| Melting Point | 30-32 °C (lit.) | [2][4] |

| Boiling Point | 220 °C (lit.) | [2][4] |

| Density | 1.049 g/mL at 25 °C (lit.) | [2][4] |

| Solubility in Water | 13.3 g/100 mL (20 °C) | [2][4] |

| pKa | 11 (at 25 °C) | [4][7] |

| Vapor Pressure | 1 hPa (50 °C) | [4] |

| Refractive Index | 1.4150 | [4] |

| Flash Point | 112 °C | [8] |

| Autoignition Temperature | 365 °C | [4] |

Chemical Properties and Reactivity

The chemical behavior of malononitrile is dominated by the acidity of the methylene protons and the electrophilicity of the nitrile carbons. The presence of two cyano groups significantly increases the acidity of the methylene protons (pKa ≈ 11), allowing for easy deprotonation by weak bases to form a resonance-stabilized carbanion.[4] This carbanion is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

Malononitrile is a key reactant in several important name reactions, including:

-

Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound (like malononitrile) to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated dinitrile.[9]

-

Gewald Reaction: A one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester or malononitrile, and elemental sulfur in the presence of a base.[2]

-

Thorpe-Ziegler Reaction: An intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone.[6]

Due to its reactivity, malononitrile can undergo violent polymerization when heated above 130°C or in the presence of strong bases.[1][4]

Experimental Protocols

Determination of Physical Properties

3.1.1. Melting Point Determination

This protocol describes the determination of the melting point range of malononitrile using a capillary melting point apparatus.

-

Materials: Malononitrile, capillary tubes (sealed at one end), melting point apparatus, mortar and pestle.

-

Procedure:

-

Ensure the malononitrile sample is dry. If necessary, dry it in a desiccator.

-

Place a small amount of malononitrile in a mortar and gently grind it into a fine powder.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

3.1.2. Boiling Point Determination

This protocol outlines the determination of the boiling point of malononitrile using a distillation apparatus.

-

Materials: Malononitrile, distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

Place a small volume of malononitrile into the distillation flask, ensuring it is no more than two-thirds full.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.

-

Caution: Malononitrile can decompose violently upon prolonged heating at high temperatures.[1] Perform the distillation quickly and on a small scale.

-

3.1.3. Solubility Determination

This protocol provides a general method for determining the solubility of malononitrile in various solvents.

-

Materials: Malononitrile, selected solvents (e.g., water, ethanol, acetone, diethyl ether), test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Weigh a precise amount of malononitrile (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Vortex the mixture for a set period (e.g., 1 minute) to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another weighed amount of malononitrile and repeat the process.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the process until the solid dissolves completely.

-

Calculate the solubility in terms of g/100 mL or other appropriate units based on the total amount of solute dissolved in the final volume of the solvent.

-

3.1.4. pKa Determination by Titration

This protocol describes a general method for determining the pKa of malononitrile using potentiometric titration.

-

Materials: Malononitrile, standardized strong base solution (e.g., 0.1 M NaOH), deionized water, pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

Accurately weigh a sample of malononitrile and dissolve it in a known volume of deionized water in a beaker.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the pH electrode and a magnetic stir bar in the malononitrile solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the malononitrile solution.

-

Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH begins to change rapidly, and then continue for several more additions beyond this point.

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection) of the titration curve.

-

The pH at the half-equivalence point (where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of malononitrile.

-

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of malononitrile.

-

Materials: Malononitrile, IR spectrometer, KBr plates (for liquid film) or KBr powder and press (for pellet).

-

Procedure (Liquid Film Method for molten malononitrile):

-

Gently warm the malononitrile sample until it melts (melting point is 30-32 °C).

-

Place a drop of the molten malononitrile onto a clean KBr plate.

-

Place a second KBr plate on top of the first, spreading the liquid into a thin film.

-

Place the KBr plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating instructions.

-

-

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of malononitrile with dry KBr powder in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of malononitrile.

-

Materials: Malononitrile, deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tubes, NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of malononitrile (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and gently shake or vortex to ensure the sample is completely dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The ¹H NMR spectrum of malononitrile in CDCl₃ shows a singlet at approximately 3.60 ppm.[10] The ¹³C NMR spectrum in CDCl₃ shows two signals, one for the methylene carbon and one for the nitrile carbons.[11]

-

Key Synthetic Reactions

3.3.1. Knoevenagel Condensation with Benzaldehyde

This protocol describes a representative Knoevenagel condensation reaction between malononitrile and benzaldehyde.

-

Materials: Benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), a weak base catalyst (e.g., piperidine, a few drops), ethanol (as solvent).

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and malononitrile in a minimal amount of ethanol.

-

Add a few drops of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate of benzylidenemalononitrile may form quickly.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product to obtain benzylidenemalononitrile.

-

3.3.2. Gewald Reaction

This protocol outlines a general procedure for the Gewald synthesis of 2-aminothiophenes using malononitrile.

-

Materials: A ketone or aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), a base (e.g., morpholine or triethylamine, 1.0 equiv), and a solvent (e.g., ethanol or DMF).[4]

-

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add the ketone/aldehyde, malononitrile, elemental sulfur, and solvent.[4]

-

Add the base to the mixture.[4]

-

Heat the reaction mixture with stirring, typically at a temperature between 50-70 °C.[4]

-

Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.[4]

-

After completion, cool the mixture to room temperature.[4]

-

If a precipitate forms, collect the product by filtration and wash with cold ethanol.[4]

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.[4]

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.[4]

-

3.3.3. Thorpe-Ziegler Reaction

This protocol describes the intramolecular cyclization of a dinitrile, a reaction for which malononitrile derivatives are precursors. The following is a general procedure for the Thorpe-Ziegler reaction.

-

Materials: A suitable dinitrile (e.g., adiponitrile for cyclization), a strong base (e.g., sodium amide in liquid ammonia or sodium hydride in an aprotic solvent like toluene), and an apparatus for working under anhydrous conditions.

-

Procedure:

-

Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a suspension of the strong base in the chosen anhydrous solvent.

-

Slowly add a solution of the dinitrile in the same anhydrous solvent to the base suspension with vigorous stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the reaction mixture may be heated to reflux to ensure the reaction goes to completion.

-

Monitor the reaction by TLC or another suitable analytical technique.

-

Upon completion, cool the reaction mixture and carefully quench the excess base by the slow addition of a proton source (e.g., ethanol, followed by water or dilute acid).

-

Perform a workup procedure, which typically involves separating the organic layer, extracting the aqueous layer with an organic solvent, and combining the organic extracts.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude cyclic α-cyanoenamine.

-

The crude product can be purified by distillation or chromatography. Acidic hydrolysis of the enamine will yield the corresponding cyclic ketone.

-

Visualizations

Caption: Mechanism of the Knoevenagel Condensation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. Malononitrile(109-77-3) IR Spectrum [chemicalbook.com]

- 11. Malononitrile(109-77-3) 13C NMR [m.chemicalbook.com]

The Knoevenagel Condensation: A Technical Guide to the Reactivity of Malononitrile with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Knoevenagel condensation, focusing on the reactivity of malononitrile with aldehydes and ketones. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated dinitriles, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] This document outlines the reaction mechanism, presents a comparative analysis of various catalytic systems through tabulated quantitative data, and offers detailed experimental protocols for key transformations. Furthermore, it delves into the applications of the resulting products in medicinal chemistry and drug development, supported by visualizations of the reaction pathway and experimental workflows.

Introduction

The Knoevenagel condensation, named after Emil Knoevenagel, is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] Malononitrile, with its highly acidic methylene protons (pKa ≈ 11), is an exceptionally reactive substrate for this transformation, readily forming a stabilized carbanion that can attack a wide range of aldehydes and, to a lesser extent, ketones.[2] The resulting benzylidenemalononitrile and related derivatives are versatile precursors for various heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The reaction is typically catalyzed by a base, but a plethora of catalytic systems, including solid acids, organocatalysts, and green catalysts, have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis.[4][5]

Reaction Mechanism

The Knoevenagel condensation of malononitrile with an aldehyde or ketone proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the catalyst or reaction conditions, leads to the formation of the α,β-unsaturated dinitrile product.

Quantitative Data Presentation

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of different methodologies for the synthesis of benzylidenemalononitrile derivatives.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile under Various Catalytic Conditions

| Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Alum (20) | Water | 60 | 15 min | 95 | [4] |

| 4-Chlorobenzaldehyde | Alum (20) | Water | 60 | 20 min | 96 | [4] |

| 4-Nitrobenzaldehyde | Alum (20) | Water | 60 | 10 min | 98 | [4] |

| Benzaldehyde | β-Alanine (5) / SAS (10) | Water | 20 | 24 h | 87 | [6][7] |

| 4-Methoxybenzaldehyde | β-Alanine (5) / SAS (10) | Water | 20 | 2 h | 95 | [6][7] |

| Benzaldehyde | Ti-Al-Mg Hydrotalcite | Ethyl Acetate | 60 | 4 h | 67.1 | [8] |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (Sonication) | RT | 5-7 min | 94 | [1] |

| 4-Nitrobenzaldehyde | Ammonium Acetate | Solvent-free (Sonication) | RT | 5-7 min | 96 | [1] |

| Benzaldehyde | None | Water | 50 | 120 min | >99 | [9] |

| 4-Nitrobenzaldehyde | None | Water | 50 | 15 min | >99 | [9] |

| Benzaldehyde | Lemon Juice | Solvent-free | RT | 15 min | 90 | [2] |

SAS: Sodium anthraquinone-1,5-disulfonate RT: Room Temperature

Table 2: Knoevenagel Condensation of Ketones with Malononitrile

| Ketone | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | MSA / Morpholine | Solvent-free | 100 | 15 min | 85 | [10] |

| Acetophenone | MSA / Morpholine | Solvent-free | 100 | 1 h | 72 | [10] |

| 9-Fluorenone | NH₄OAc | Solvent-free (Microwave, 300W) | - | 2 min | 74 | [11] |

| Acetophenone | NH₄OAc | Solvent-free (Microwave, 300W) | - | 2 min | 56 | [11] |

| Benzophenone | NH₄OAc | Solvent-free (Microwave, 300W) | - | 4 min | 44 | [11] |

| 9-Fluorenone | None | Water | Reflux | 2 h | 95 | [11][12] |

| Acetophenone | None | Water | Reflux | 10 h | 41 | [11][12] |

MSA: Methanesulfonic Acid

Experimental Protocols

The following are detailed methodologies for key Knoevenagel condensation reactions.

Protocol 1: Alum-Catalyzed Knoevenagel Condensation in Aqueous Medium[4]

-

Materials: Substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), alum (KAl(SO₄)₂·12H₂O) (20 mol%), distilled water (10 mL).

-

Procedure: a. In a round-bottom flask, combine the aromatic aldehyde, malononitrile, and alum in distilled water. b. Stir the reaction mixture on a magnetic stirrer at 60 °C. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product will precipitate out of the solution. f. Isolate the solid product by vacuum filtration and wash with cold water. g. Dry the product in a desiccator.

Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation

-

Materials: Aromatic aldehyde (1.568 mmol), malononitrile (1.568 mmol), ammonium acetate (10 mg).

-

Procedure: a. In a porcelain dish, thoroughly mix the aromatic aldehyde and malononitrile. b. Add ammonium acetate to the mixture. c. Place the dish in a microwave oven and irradiate at 320 W for 20-50 seconds. d. Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 3:1). e. After completion, allow the mixture to cool to room temperature. f. Recrystallize the crude solid product from a mixture of ethyl acetate and n-hexane to obtain pure crystals.

Protocol 3: Catalyst-Free Knoevenagel Condensation in Water[9]

-

Materials: Aromatic aldehyde (1.00 mmol), malononitrile (1.00 mmol), distilled water (2 mL).

-

Procedure: a. In a glass vial equipped with a magnetic stir bar, add the aldehyde, malononitrile, and water. b. Stir the mixture at 50 °C. c. Monitor the reaction by TLC. d. Upon completion (typically 15-120 minutes depending on the aldehyde), cool the reaction mixture. e. If a precipitate forms, isolate it by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Applications in Drug Development

The products of the Knoevenagel condensation of malononitrile with aldehydes and ketones, particularly benzylidenemalononitrile derivatives, are of significant interest to the pharmaceutical industry due to their diverse biological activities. These compounds serve as scaffolds for the synthesis of more complex molecules and have themselves shown promise as therapeutic agents.

-

Anticancer Activity: Many benzylidenemalononitrile derivatives have demonstrated potent anticancer activity.[3] They can act as inhibitors of various enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[4] For instance, certain derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Farnesyl Pyrophosphate Synthase (FPPS), both of which are important targets in cancer therapy.

-

Antimicrobial Activity: The α,β-unsaturated dinitrile moiety is a key pharmacophore that imparts antimicrobial properties.[1] These compounds have shown efficacy against a range of bacteria and fungi.

-

Other Biological Activities: Beyond anticancer and antimicrobial effects, these derivatives have been explored for a variety of other therapeutic applications, including as anti-inflammatory, analgesic, and antiviral agents.[4]

The versatility of the Knoevenagel condensation allows for the facile generation of large libraries of benzylidenemalononitrile derivatives with diverse substitutions on the aromatic ring. This structural diversity is crucial in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

The Knoevenagel condensation of malononitrile with aldehydes and ketones remains a highly relevant and powerful tool in modern organic synthesis. Its operational simplicity, broad substrate scope, and the significant biological activity of its products make it a focal point for both academic research and industrial applications, particularly in the realm of drug discovery and development. The ongoing development of more efficient and environmentally benign catalytic systems continues to expand the utility of this important reaction. This guide provides a comprehensive overview for researchers and professionals, enabling them to effectively harness the potential of this versatile chemical transformation.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 9. Solvent-free condensations of ketones with malononitrile catalysed by methanesulfonic acid/morpholine system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Malononitrile: A Focus on C2v Symmetry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Malononitrile (CH₂(CN)₂), a key building block in organic synthesis, possesses a distinct molecular structure governed by C2v symmetry. This guide provides a comprehensive structural analysis of malononitrile, consolidating data from various experimental and theoretical studies. It presents key quantitative data, including bond lengths, bond angles, and rotational constants, in structured tables for comparative analysis. Detailed experimental protocols for microwave spectroscopy and gas-phase electron diffraction are outlined, and the molecule's symmetry elements are visualized to offer a thorough understanding for researchers in chemistry and drug development.

Introduction to Malononitrile and its Symmetry

Malononitrile (propanedinitrile) is a dinitrile that serves as a versatile precursor in the synthesis of a wide range of compounds, including pharmaceuticals like Triamterene and Minoxidil, and various dyes.[1] The geometry of the free malononitrile molecule is well-established and belongs to the C2v point group.[2][3] This symmetry is characterized by a twofold rotational axis (C2) and two perpendicular mirror planes (σv), which dictate its spectroscopic properties and chemical reactivity. Understanding this molecular framework is crucial for predicting its behavior in complex chemical systems.

The C2v symmetry of malononitrile leads to specific selection rules in its rotational and vibrational spectra and results in a non-zero dipole moment, which has been measured to be 3.735 ± 0.017 D.[1][4] This permanent dipole moment allows for its detection in the interstellar medium via radio astronomy.[1]

Caption: C2v Symmetry Elements of Malononitrile

Molecular Structure and Geometrical Parameters

The precise geometry of malononitrile has been determined through various experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, supported by theoretical calculations.[1][3] These studies provide accurate measurements of the bond lengths and angles that define its structure.

Table 1: Geometrical Parameters of Malononitrile

| Parameter | Microwave Spectroscopy[1] | Theoretical (B3LYP/aug-cc-pVDZ)[3] |

| Bond Lengths (Å) | ||

| r(C-C) | 1.470 | 1.470 |

| r(C-H) | 1.092 | 1.089 |

| r(C≡N) | 1.157 | 1.159 |

| Bond Angles (°) | ||

| ∠(C-C-C) | 110.8 | 110.1 |

| ∠(H-C-H) | 108.5 | 108.0 |

| ∠(C-C-N) | 180 (assumed linear) | 179.3 |

The data show excellent agreement between experimental findings and theoretical predictions, confirming a planar structure with C2v symmetry.[3] The C-C-C bond angle is notably less than the 120° expected for perfect sp² hybridization, a deviation attributable to steric hindrance and electronic effects from the two cyano groups.

Rotational Spectroscopy and Constants

Microwave spectroscopy has been instrumental in the structural determination of malononitrile by providing highly accurate rotational constants.[4][5][6][7] These constants are inversely proportional to the molecule's moments of inertia and thus are exquisitely sensitive to its geometry. The rotational spectrum has been measured across a wide frequency range, from 60 to 660 GHz.[5][7][8]

Table 2: Ground State Rotational Constants of Malononitrile

| Constant | Value (MHz)[5] |

| A | 9673.473 |

| B | 4493.557 |

| C | 3065.174 |

These rotational constants, along with their centrifugal distortion counterparts, allow for the precise prediction of rotational transitions, which is crucial for astrophysical searches of the molecule.[5][8] The analysis is complicated by the nuclear quadrupole hyperfine structure arising from the two equivalent ¹⁴N nuclei.[6]

Vibrational Analysis

The vibrational modes of malononitrile can be classified according to the irreducible representations of the C2v point group (A₁, A₂, B₁, and B₂).[9] Both infrared and Raman spectroscopy have been used to study these vibrational fundamentals.[2] Modes transforming as A₁, B₁, and B₂ are infrared active, while all four symmetry species are Raman active.[10]

Table 3: Fundamental Vibrational Frequencies of Malononitrile

| Symmetry | Frequency (cm⁻¹) | Assignment |

| A₁ | 2967 | CH₂ symmetric stretch |

| 2270 | C≡N symmetric stretch | |

| 1425 | CH₂ scissoring | |

| 948 | C-C symmetric stretch | |

| 574 | C-C-C bending | |

| A₂ | 1238 | CH₂ twisting |

| B₁ | 1435 | CH₂ rocking |

| 378 | C-C-N in-plane bending | |

| B₂ | 2980 | CH₂ asymmetric stretch |

| 2285 | C≡N asymmetric stretch | |

| 1029 | CH₂ wagging | |

| 180 | C-C-N out-of-plane bending |

(Note: Frequencies are approximate and compiled from various spectroscopic studies in different phases.[2])

Experimental Methodologies

The determination of malononitrile's structure relies on sophisticated experimental techniques. The following section details the generalized protocols for microwave spectroscopy and gas-phase electron diffraction.

Caption: General Workflow for Structural Analysis

5.1 Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules.

-

Sample Preparation: A commercial sample of malononitrile (e.g., 99% purity from Sigma-Aldrich) is used without further purification.[6] The solid sample is vaporized by gentle heating or introduced into the spectrometer's absorption cell under reduced pressure to achieve sufficient vapor pressure (e.g., ~10 µbar).[8]

-

Instrumentation: A high-resolution spectrometer, such as a fast-scan spectrometer operating in the 150-660 GHz range, is employed.[8] The setup typically includes a source (e.g., Gunn diode), an absorption cell, and a detector.

-

Data Acquisition: The microwave radiation is scanned across the desired frequency range, and the absorption by the gaseous malononitrile is recorded as a function of frequency.

-

Data Analysis: The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).[5] The spectrum is fitted using specialized software (e.g., SPFIT) with a rotational Hamiltonian model to extract precise rotational and centrifugal distortion constants.[4][6] For malononitrile, the hyperfine structure from the two nitrogen nuclei must be included in the analysis.[6]

5.2 Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the structure of molecules in the gas phase by analyzing how a beam of electrons is scattered by the molecules.[11]

-

Sample Preparation: Gaseous malononitrile is introduced into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[11]

-

Instrumentation: An electron gun generates a high-energy, monochromatic electron beam (a few thousand volts).[11] The gaseous sample effuses from the nozzle, intersecting the electron beam at a right angle.

-

Data Acquisition: The scattered electrons create a diffraction pattern of diffuse concentric rings on a detector (e.g., a photographic plate or a CCD camera).[11] Most of the sample is condensed on a cold trap (e.g., cooled with liquid nitrogen) to maintain the high vacuum.[11] A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity with angle.

-

Data Analysis: The one-dimensional scattering intensity is extracted from the diffraction pattern as a function of the momentum transfer. This intensity curve contains information about all internuclear distances in the molecule. The experimental data is compared to theoretical scattering curves calculated for a model geometry. The structural parameters (bond lengths, angles) of the model are then refined using a least-squares fitting procedure to achieve the best possible match with the experimental data.

Conclusion

The structural analysis of malononitrile confirms a planar molecule with C2v symmetry. This high degree of symmetry is reflected in its distinct spectroscopic signatures. Data from microwave spectroscopy and gas-phase electron diffraction, corroborated by quantum chemical calculations, provide a consistent and high-precision model of its molecular geometry. The detailed structural and spectroscopic parameters presented in this guide are fundamental for applications ranging from astrophysical detection to the rational design of novel chemical entities in drug discovery and materials science.

References

- 1. Malononitrile - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scispace.com [scispace.com]

- 4. arxiv.org [arxiv.org]

- 5. aanda.org [aanda.org]

- 6. Rotational spectroscopy of malononitrile and its corresponding monoisocyanide isomer, isocyanoacetonitrile | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. Millimetre rotational spectrum of malononitrileSpectre de rotation millimétrique du malononitrile | Journal de Physique [jphys.journaldephysique.org]

- 8. researchgate.net [researchgate.net]

- 9. the C2v point group [cup.uni-muenchen.de]

- 10. youtube.com [youtube.com]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

solubility of malononitrile in various organic solvents

An In-depth Technical Guide on the Solubility of Malononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Malononitrile

Malononitrile (propanedinitrile), with the chemical formula CH₂(CN)₂, is a versatile and highly reactive organic compound.[1][2] It presents as a white to yellowish crystalline solid at room temperature, with a melting point between 30-32°C and a boiling point of approximately 220°C.[1][3][4] The molecule's structure, featuring a central methylene group activated by two electron-withdrawing cyano groups, imparts a significant acidity (pKa ≈ 11 in water) and makes it a potent nucleophile after deprotonation.[1][5] This reactivity is fundamental to its extensive use as a building block in organic synthesis.[3][6]

Malononitrile is a key precursor in the manufacturing of pharmaceuticals such as the diuretic triamterene and vitamins like thiamine.[7][8][9] It is also integral to the synthesis of dyes, pigments, agrochemicals, and polymers.[1][8][10] Its utility in multicomponent reactions, such as the Knoevenagel condensation and Gewald reaction, allows for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.[1][6][11] Given its broad applicability, a thorough understanding of its solubility in various organic solvents is critical for reaction optimization, product purification, and formulation development.

Solubility of Malononitrile

Malononitrile's polarity, arising from the two nitrile groups, allows it to be soluble in a range of organic solvents.[1] Its solubility is a crucial parameter for its use in synthesis, enabling chemists to select appropriate solvent systems for achieving desired reaction kinetics, managing reaction exotherms, and facilitating product isolation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for malononitrile in various solvents. It is important to note that temperature significantly influences solubility, and the data below is provided at the specified temperatures where available.

| Solvent | Formula | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | 13.3 g / 100 mL | 20 | [1][3][7][12] |

| ~133 g / L | 20 | [3][13] | ||

| Ethanol | C₂H₅OH | 0.40 g / mL | 25 | [13] |

| Diethyl Ether | (C₂H₅)₂O | 0.20 g / mL | 25 | [13] |

| 20.0 g / 100 mL | Room Temp. | [12] |

Qualitative Solubility Information

Malononitrile is reported to be soluble or very soluble in a variety of common organic solvents, though precise quantitative data is not always available. This qualitative information is essential for initial solvent screening in experimental design.

| Solvent Class | Examples | Solubility Description | Reference(s) |

| Alcohols | Methanol, Isopropanol, Butanol | Soluble / Very Soluble | [9][10][14] |

| Ethers | Isopropyl Ether, Dioxane, Tetrahydrofuran (THF) | High Solubility | [14][15][16] |

| Ketones | Acetone | Soluble | [8][9][13] |

| Esters | Ethyl Acetate | Soluble | [6] |

| Halogenated Hydrocarbons | Chloroform, Methylene Chloride | Soluble / High Solubility | [8][13][14] |

| Aromatic Hydrocarbons | Benzene | Soluble | [8][9][13] |

| Amides / Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [9][15][16] |

| Carboxylic Acids | Acetic Acid | Soluble | [8][13] |

Experimental Protocol for Solubility Determination

While specific published protocols for malononitrile are scarce, a generalized and reliable method for determining the solubility of a solid compound in an organic solvent can be established using common laboratory techniques. The isothermal equilibrium method is a standard approach.

Generalized Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of malononitrile to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker).

-

Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant, recorded temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid malononitrile is necessary to confirm saturation.

-

-

Sample Separation:

-

Cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume or mass of the clear, supernatant liquid (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a particle filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Concentration Analysis:

-

The concentration of malononitrile in the filtered sample can be determined by several methods.[16] The choice of method may depend on the solvent's volatility and the available instrumentation.

-

Gravimetric Analysis: Accurately weigh the collected sample of the saturated solution. Gently evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below malononitrile's melting point) until a constant weight of the solid residue is achieved. The solubility is calculated as the mass of the residue divided by the mass or volume of the solvent.[16]

-

Spectroscopic Analysis (UV-Vis): If malononitrile has a distinct chromophore, create a calibration curve by measuring the absorbance of several solutions of known concentrations. Dilute the saturated sample with the same solvent to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the curve.

-

Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of known malononitrile concentrations. Inject a precisely diluted aliquot of the saturated sample into an HPLC system and determine the concentration based on the peak area relative to the standards.[16]

-

Density Measurement: Create a calibration curve by measuring the density of several solutions of known concentration. Measure the density of the saturated solution and determine the concentration from the calibration curve.[16]

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL, g/L, or mole fraction, and always report the temperature at which the measurement was made.

-

Caption: Workflow for determining the solubility of malononitrile.

Synthetic Applications Driven by Solubility

The solubility of malononitrile in organic solvents is paramount to its role as a versatile C-H acid reagent in organic synthesis.[1] The ability to dissolve malononitrile along with various reactants and catalysts in a common solvent system is the first step in harnessing its synthetic potential.

Malononitrile is a cornerstone reactant in numerous named reactions that produce compounds of high value to the pharmaceutical and materials science industries. For instance, in the Knoevenagel condensation , malononitrile reacts with aldehydes or ketones in the presence of a weak base to form alkylidenemalononitriles.[6][11] A notable example is its reaction with 2-chlorobenzaldehyde to produce CS gas.[5][8] In the Gewald reaction , malononitrile, a carbonyl compound, and elemental sulfur react to form highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.[1][8] The choice of solvent (e.g., ethanol, DMF) is critical for solubilizing all three components and facilitating the reaction sequence.[15]

Caption: Synthetic utility of malononitrile in key chemical reactions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. The Chemistry of Malononitrile and its derivatives [ijisr.issr-journals.org]

- 3. Malononitrile - Wikipedia [en.wikipedia.org]

- 4. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Malononitrile [a.osmarks.net]

- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 8. Malononitrile, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. parchem.com [parchem.com]

- 10. Malononitrile CAS 109-77-3 | High-Purity Industrial & Chemical | Aure Chemical [aurechem.com]

- 11. Malononitrile = 99 109-77-3 [sigmaaldrich.com]

- 12. Solved The solubility of malononitrile in ether at room | Chegg.com [chegg.com]

- 13. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US4376080A - Process for preparing malononitrile - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

The Cornerstone of Synthesis: A Technical Guide to the Fundamental Principles of Malononitrile Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Malononitrile (CH₂(CN)₂), a seemingly simple dinitrile, stands as a cornerstone in modern organic synthesis, prized for its remarkable reactivity and versatility. The electron-withdrawing nature of its two nitrile groups imparts a high degree of acidity to the central methylene protons (pKa of 11 in water), making it a potent nucleophile in a vast array of chemical transformations.[1] This reactivity, coupled with the electrophilic character of the nitrile carbons, allows malononitrile to serve as a key building block in the construction of a diverse range of carbocyclic and heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science.[1][2] This in-depth technical guide explores the fundamental principles of malononitrile's chemical reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights into its most pivotal transformations.

Core Reactivity and Principles

The chemical behavior of malononitrile is dominated by two key features:

-

Acidity of the Methylene Protons: The presence of two strongly electron-withdrawing cyano groups significantly stabilizes the conjugate base, the malononitrile anion. This makes the methylene protons readily abstractable by even mild bases, generating a powerful carbon-centered nucleophile.[3] This carbanion is central to many of malononitrile's characteristic reactions.

-

Nucleophilic Addition to Cyano Groups: The carbon atoms of the nitrile groups are electrophilic and susceptible to nucleophilic attack. This allows for a variety of cyclization and addition reactions.

These core principles underpin a wide range of synthetic applications, most notably the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction.

Key Chemical Reactions of Malononitrile

The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound, such as malononitrile, with an aldehyde or ketone.[3] This reaction, typically catalyzed by a base, proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated dinitrile, often referred to as a benzylidenemalononitrile when an aromatic aldehyde is used.[4]

Mechanism: The reaction is initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.

References

The Central Role of the Active Methylene Group in Malononitrile: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Malononitrile (propanedinitrile), a seemingly simple organic compound with the formula CH₂(CN)₂, serves as a cornerstone in modern synthetic chemistry. Its remarkable utility stems from the unique properties of its central methylene (-CH₂-) group. Flanked by two strongly electron-withdrawing nitrile groups, this "active methylene" group exhibits exceptional reactivity, making malononitrile a versatile and powerful building block in the synthesis of a diverse array of heterocyclic compounds, pharmaceuticals, and functional materials.[1][2] This technical guide provides an in-depth exploration of the physicochemical properties, key reactions, and experimental methodologies centered on the active methylene group of malononitrile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity

The chemical behavior of malononitrile is dominated by the high acidity of its methylene protons. The two cyano (-C≡N) groups exert potent inductive and resonance effects, stabilizing the conjugate base formed upon deprotonation. This results in a remarkably low pKa value for a C-H acid, rendering the methylene group readily accessible for a wide range of chemical transformations.[3][4] The resulting resonance-stabilized carbanion is an excellent nucleophile, acting as the key reactive species in numerous carbon-carbon bond-forming reactions.[5]

Table 1: Physicochemical and Acidity Data for Malononitrile

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₂ | [6] |

| Molar Mass | 66.063 g·mol⁻¹ | [6] |

| Appearance | Colorless to white solid | [1][6] |

| Melting Point | 30–32 °C | [6] |

| Boiling Point | 220 °C | [6] |

| Solubility in Water | 133 g/L (at 20 °C) | [6] |

| pKa (in DMSO) | 11.1 | N/A |

Key Synthetic Transformations

The nucleophilic carbanion generated from the active methylene group is the linchpin of malononitrile's synthetic utility. It participates in a variety of classic and contemporary named reactions, each providing a pathway to complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is arguably the most fundamental reaction involving malononitrile. It describes the nucleophilic addition of the malononitrile carbanion to an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated dinitrile, often referred to as a benzylidenemalononitrile derivative.[7][8] This reaction is a cornerstone for creating carbon-carbon double bonds and is widely used in the synthesis of pharmaceuticals and dyes.[2][9]

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Entry | Aldehyde | Catalyst / Solvent | Time | Temperature | Yield (%) |

| 1 | Benzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 99 |

| 2 | 4-Chlorobenzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 99 |

| 3 | 4-Nitrobenzaldehyde | 20 mol% Alum / Water | 10 min | 60 °C | 99 |

| 4 | 4-Methoxybenzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 85 |

Experimental Protocol: Synthesis of 2-(4-chlorobenzylidene)malononitrile

-

To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

-

Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL).

-

Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)malononitrile.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[10] The active methylene of malononitrile, a carbonyl compound, and elemental sulfur react in the presence of a base. This reaction is of high importance in medicinal chemistry as the resulting aminothiophene scaffold is a privileged structure found in numerous biologically active compounds.

References

- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malononitrile | 109-77-3 [chemicalbook.com]

- 3. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Malononitrile - Wikipedia [en.wikipedia.org]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Knoevenagel condensation reaction using malononitrile, a crucial carbon-carbon bond-forming reaction widely employed in the synthesis of various organic compounds, including those with significant biological and pharmaceutical properties.[1][2][3] The benzylidene malononitrile derivatives synthesized through this method are key intermediates in the production of drugs and other specialty chemicals.[1][2]

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as malononitrile, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated compound.[4][5] This reaction is of great interest due to its high atom economy and the utility of its products in various fields, including pharmaceuticals and materials science.[1] Various catalytic systems have been developed to promote this reaction, ranging from traditional bases to more environmentally benign methods utilizing water as a solvent or even catalyst-free conditions.[6][7][8]

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a base. The reaction mechanism involves the deprotonation of the active methylene compound (malononitrile) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is then protonated, often by the conjugate acid of the base, to form a β-hydroxy intermediate. Subsequent dehydration (elimination of a water molecule) leads to the formation of the final α,β-unsaturated product. In some cases, water itself can act as a Brønsted base to facilitate the reaction.[6]

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Several protocols for the Knoevenagel condensation of malononitrile with aldehydes have been reported, offering a range of conditions from traditional organic solvents to greener, aqueous media and solvent-free reactions. Below are detailed methodologies for key experimental setups.

Protocol 1: Knoevenagel Condensation in Water using a Phase Transfer Catalyst (CTMAB)

This protocol describes a simple and efficient method for the Knoevenagel condensation of aromatic aldehydes with malononitrile in water, using cetyltrimethylammonium bromide (CTMAB) as a phase transfer catalyst.[9]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Cetyltrimethylammonium bromide (CTMAB)

-

Distilled water

-

Petroleum ether

-

Magnetic stirrer

-

Beaker or round-bottom flask

-

Suction filtration apparatus

Procedure:

-

In a beaker or round-bottom flask, combine the aromatic aldehyde (4 mmol), malononitrile (4 mmol), and CTMAB (0.2 mmol) in 35 mL of distilled water.[9]

-

Stir the mixture at room temperature for 1.5 hours.[9]

-

Allow the resulting precipitate to stand overnight to ensure complete precipitation.[9]

-

Collect the precipitate by suction filtration.

-

Wash the collected solid with water and then with petroleum ether.[9]

-

Dry the final product at room temperature.[9]

Protocol 2: Catalyst-Free Knoevenagel Condensation in Water

This environmentally benign protocol avoids the use of a traditional catalyst by utilizing water as the reaction medium.[6]

Materials:

-

Aldehyde

-

Malononitrile

-

Distilled water (or a 1:1 mixture of water and methanol if the aldehyde has low solubility)

-

Glass vial with a magnetic stir bar

-

Stirring plate

-

Rotary evaporator

Procedure:

-

In a glass vial, add the aldehyde (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.).[6]

-

Add 2 mL of distilled water (or a 1:1 mixture of H₂O/MeOH for less soluble aldehydes).[6]

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC) (typically 20 minutes to 18 hours).[6]

-

Upon completion, remove the solvent in vacuo using a rotary evaporator to obtain the desired product, which often requires no further purification.[6]

Protocol 3: Ultrasound-Assisted, Solvent-Free Knoevenagel Condensation

This method utilizes ultrasound irradiation in a solvent-free environment, offering a rapid and green synthesis approach.[1]

Materials:

-

Substituted Benzaldehyde

-

Malononitrile

-

Ammonium acetate (catalytic amount)

-

Beaker (50 mL)

-

Glass rod

-

Sonicator

-

Thin Layer Chromatography (TLC) apparatus

-

n-Hexane and ethyl acetate for recrystallization

Procedure:

-

In a 50 mL beaker, mix the substituted benzaldehyde (0.01 M) and malononitrile (0.01 M).[1]

-

Add a pinch of ammonium acetate to the mixture while stirring continuously with a glass rod.[1]

-

Place the reaction mixture in a sonicator and irradiate at room temperature for 5-7 minutes.[1]

-

Monitor the completion of the reaction using TLC.[1]

-

Weigh the crude product to determine the yield.

-

Recrystallize the crude product using a mixture of n-hexane and ethyl acetate to obtain the pure crystalline product.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the quantitative data from various reported protocols for the Knoevenagel condensation of benzaldehyde with malononitrile, highlighting the differences in catalysts, solvents, reaction times, and yields.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | CTMAB (5 mol%) | Water | Room Temp. | 1.5 h | 92 | [9] |

| Benzaldehyde | None | Water | 50 | 120 min | >99 | [6] |

| 4-Nitrobenzaldehyde | None | Water | 50 | 15 min | >99 | [6] |

| Benzaldehyde | Ammonium Acetate | Solvent-free (Ultrasound) | Room Temp. | 5-7 min | Excellent | [1] |

| Benzaldehyde | [MeHMTA]BF₄ (15 mol%) | Water | Room Temp. | 2 min | 98 | [10] |

| Benzaldehyde | NiCu@MWCNT | Water/Methanol (1:1) | 25 | 10-180 min | High | [11] |

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the Knoevenagel condensation reaction.

Caption: General experimental workflow for the Knoevenagel condensation.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-Aminothiophenes via Gewald Reaction with Malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald synthesis is a versatile and widely utilized multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1966, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[1] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as malononitrile, in the presence of elemental sulfur and a base.[2][3]

The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][4] These compounds are crucial intermediates and core structures in the development of new therapeutic agents.[1][5] The thiophene ring is often considered a bioisostere of a phenyl group and is found in a wide range of pharmaceuticals.[6]

Significance in Research and Drug Development

Substituted 2-aminothiophenes are of significant interest in drug discovery and materials science.[1] Their derivatives have shown a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics.

Key Therapeutic Areas:

-

Enzyme Inhibitors: 2-Aminothiophene derivatives have been identified as inhibitors for various enzymes, including IκB kinase 2 (IKK-2), which is implicated in inflammatory diseases.[1]

-

Receptor Modulators: Compounds containing the 2-aminothiophene motif have been developed as allosteric modulators of adenosine receptors, highlighting their importance in neuroscience.[1][4]

-

Antimicrobial and Antiviral Agents: This class of compounds has demonstrated potential as antimicrobial, antiproliferative, and antiviral agents.[4][6]

-

Anti-inflammatory Drugs: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is a notable example of a pharmaceutical derived from the 2-aminothiophene scaffold.[4][6]

Beyond pharmaceuticals, these compounds are also utilized in the synthesis of dyes and π-conjugated thiophenes for electronic materials.[1]

Reaction Mechanism

The Gewald reaction is a one-pot synthesis that proceeds through three key steps: Knoevenagel condensation, the addition of elemental sulfur, and subsequent intramolecular cyclization followed by tautomerization.[1][6]

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][3][7]

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[1] The exact mechanism of this step is complex and may involve polysulfide intermediates.[1][7]

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization where the sulfur attacks the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene ring.[1][3]

Caption: Simplified mechanism of the Gewald reaction.

Drug Discovery Workflow

The general workflow for synthesizing and evaluating 2-aminothiophene derivatives in a drug discovery context involves initial synthesis, followed by purification, structural confirmation, and subsequent biological screening.[1]

Caption: General workflow for synthesis and drug discovery.

Experimental Protocols

Numerous modifications to the original Gewald protocol exist, including the use of different solvents, bases, and energy sources such as microwave irradiation.[3][8] Below are detailed protocols for conventional, microwave-assisted, and a green chemistry approach to the synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base in an alcohol solvent.[1]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental sulfur (1.0 - 1.2 equiv)

-

Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent (e.g., ethanol).[1]

-

Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.[1]

-

Heat the reaction mixture with stirring at a temperature of 50-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[1]

-

If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.[1]

-

If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[1]

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method utilizes microwave irradiation and a solid support, which can significantly reduce reaction times and improve yields.[5][8]

Materials:

-

Ketone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental sulfur (1.2 equiv)

-

KF-Alumina solid support

-

Mortar and pestle

-

Microwave-safe reaction vessel

-

Microwave reactor

Procedure:

-

In a mortar, thoroughly mix the ketone (1.0 equiv), malononitrile (1.0 equiv), sulfur (1.2 equiv), and KF-Alumina.[1]

-

Transfer the mixture to a microwave-safe reaction vessel.

-

Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).

-

Monitor the reaction progress by TLC after cooling and extracting a small sample.

-

After completion, cool the reaction vessel to room temperature.

-

Extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.[1]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1]

Protocol 3: Green Chemistry Approach Using Water as a Solvent

This protocol employs water as a solvent, offering a more environmentally benign synthetic route.[2][6]

Materials:

-

Ketone or aldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Elemental sulfur (10 mmol)

-

Triethylamine (2 mL)

-

Water (20 mL)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a 100 mL round-bottomed flask, combine the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).[2]

-

Add 20 mL of water and 2 mL of triethylamine to the flask.[2]

-

Stir the mixture vigorously at room temperature for 12-24 hours. A solid precipitate will form during the reaction.[2]

-

Monitor the reaction by TLC.

-

Upon completion, collect the solid product by vacuum filtration and wash it with water.[2]

-

Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.[2]

Data Presentation

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and conditions employed. The following tables summarize representative data from the literature for the synthesis of 2-aminothiophenes using malononitrile.

Table 1: Gewald Synthesis of 2-Aminothiophenes from Various Ketones and Malononitrile

| Entry | Ketone | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Cyclohexanone | Triethylamine | Water | 12 | Room Temp. | 95 | [2] |

| 2 | Acetone | Morpholine | Ethanol | 2 | 50 | 85 | [1] |

| 3 | 4-Methylacetophenone | Morpholine | Ethanol | 4 | 60 | 88 | [1] |

| 4 | Propiophenone | Piperidine | Methanol | 6 | Reflux | 82 | [1] |

| 5 | Cyclopentanone | Triethylamine | Water | 12 | Room Temp. | 92 | [2] |

Table 2: Microwave-Assisted Gewald Synthesis

| Entry | Ketone | Support/Catalyst | Time (min) | Power (W) | Temperature (°C) | Yield (%) | Reference |

| 1 | Cyclohexanone | KF-Alumina | 10 | 150 | 120 | 91 | [1][8] |

| 2 | 4-Chloroacetophenone | KF-Alumina | 12 | 150 | 120 | 87 | [8] |

| 3 | Acetophenone | KF-Alumina | 15 | 150 | 120 | 89 | [8] |

Table 3: Ultrasound-Assisted Synthesis in Water

| Entry | Ketone | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Cyclohexanone | 0.5 | 70 | 90 | [6] |

| 2 | 4-Methoxyacetophenone | 1 | 70 | 85 | [6] |

| 3 | Acetophenone | 0.75 | 70 | 88 | [6] |

Logical Relationships in Drug Development

The 2-aminothiophene core serves as a versatile scaffold that can be readily functionalized at multiple positions to modulate its physicochemical properties and biological activity. This allows for the systematic exploration of the structure-activity relationship (SAR) during lead optimization.

Caption: Role of 2-aminothiophenes in SAR studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Malononitrile: A Linchpin in Pyridine Synthesis for Research and Drug Discovery

Application Notes & Protocols

Malononitrile stands as a cornerstone reagent in synthetic organic chemistry, prized for its versatility in constructing a diverse array of heterocyclic scaffolds. Its activated methylene group, flanked by two electron-withdrawing nitrile functionalities, renders it a potent nucleophile and a valuable C2 synthon. This document provides detailed application notes and experimental protocols for the synthesis of various pyridine derivatives, a class of compounds of paramount importance in medicinal chemistry and materials science. These protocols are tailored for researchers, scientists, and professionals in drug development, offering a practical guide to harnessing the synthetic potential of malononitrile.

I. Multicomponent Synthesis of 2-Amino-3-Cyanopyridines

The one-pot, multicomponent synthesis of 2-amino-3-cyanopyridines represents an efficient and atom-economical approach to this valuable heterocyclic core. This reaction typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium salt.[1][2][3]

Reaction Principle

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the ketone and ammonium acetate can form an enamine. A subsequent Michael addition of the enamine to the arylidene malononitrile, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-3-cyanopyridine derivatives.

| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | 4-Cl-C₆H₄CHO | 4-MeO-C₆H₄COCH₃ | None | Microwave, Solvent-free | 7-9 min | 83 | [1][4] |

| 2 | 4-MeO-C₆H₄CHO | 4-MeO-C₆H₄COCH₃ | None | Microwave, Solvent-free | 7-9 min | 80 | [4] |

| 3 | C₆H₅CHO | C₆H₅COCH₃ | Na₂CaP₂O₇ | 80 °C, Solvent-free | 30 min | 94 | [2] |

| 4 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | Na₂CaP₂O₇ | 80 °C, Solvent-free | 45 min | 88 | [2] |

| 5 | 4-Br-C₆H₄CHO | C₆H₅COCH₃ | Na₂CaP₂O₇ | 80 °C, Solvent-free | 35 min | 92 | [2] |

Detailed Experimental Protocol: Microwave-Assisted Synthesis[1][4]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

25 mL dry flask

-

Microwave reactor

-

Reflux condenser

Procedure:

-

To a 25 mL dry flask, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Wash the reaction mixture with ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Characterization Data for 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine (4a)[4]:

-

Appearance: Colorless crystals

-

Melting Point: 195–196 °C

-

IR (KBr, cm⁻¹): 3454, 3361 (NH₂), 3232 (ArH), 2201 (CN)

-

¹H NMR (400MHz, DMSO-d₆, δ ppm): 8.12 (d, J=8.4 Hz, 2H, ArH), 7.70 (d, J=8.4 Hz, 2H, ArH), 7.63 (d, J=8.4 Hz, 2H, ArH), 7.23 (s, 1H, PyrH), 7.04 (d, J=8.4 Hz, 2H, ArH), 6.99 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃)

II. Synthesis of Functionalized 1,4-Dihydropyridines

Malononitrile is also a key building block in the multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. These reactions often proceed via an autocatalytic process where a cyclic amine acts as both a reagent and a catalyst.[5][6]

Reaction Workflow

The synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles involves a pseudo four-component reaction of a substituted benzaldehyde, malononitrile, and a cyclic amine. The amine facilitates the initial deprotonation of malononitrile and also participates in the cyclization step.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 1,4-dihydropyridine-3,5-dicarbonitrile derivatives.[5][6]

| Entry | Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Cl₂-C₆H₃CHO | Morpholine | EtOH | 3 | 75 | [6] |

| 2 | 2,6-Cl₂-C₆H₃CHO | Piperidine | EtOH | 3 | 79 | [6] |

| 3 | 2,6-F₂-C₆H₃CHO | Morpholine | EtOH | 3 | 71 | [6] |

| 4 | 2,6-F₂-C₆H₃CHO | Piperidine | EtOH | 3 | 68 | [6] |

Detailed Experimental Protocol[6]

Materials:

-

2,6-Dihalogen-substituted benzaldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Cyclic amine (e.g., morpholine or piperidine) (1 mmol)

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 2,6-dihalogen-substituted benzaldehyde (1 mmol), malononitrile (2 mmol), and the cyclic amine (1 mmol) in ethanol (3 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol.

-

Dry the product to obtain the pure 1,4-dihydropyridine-3,5-dicarbonitrile.

III. Thorpe-Ziegler Reaction for Pyridine Synthesis

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can be a precursor to cyclic ketones after hydrolysis.[7] While classically used for carbocycle formation, modifications of this reaction can be employed in the synthesis of nitrogen-containing heterocycles like pyridines. The reaction typically involves a strong base to deprotonate the α-carbon of one nitrile group, which then attacks the carbon of the other nitrile group intramolecularly.

Note: Detailed, specific protocols for the Thorpe-Ziegler reaction leading directly to simple pyridine derivatives are less common in the reviewed literature, which focuses more on multicomponent reactions. The pathway shown is a generalized adaptation for heterocyclic synthesis.

IV. Gewald Reaction for Fused Pyridine Systems

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base.[8] While the primary product is a thiophene, the resulting 2-aminothiophene is a versatile intermediate that can be used to construct fused pyridine rings, such as thieno[2,3-b]pyridines.

Note: Direct synthesis of pyridines via a Gewald-type reaction is not the standard application of this named reaction. The application lies in the subsequent transformation of the aminothiophene product.